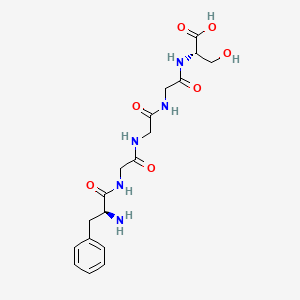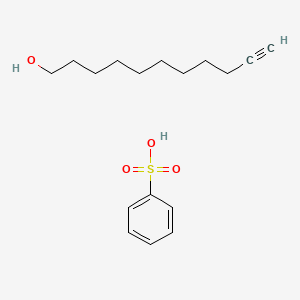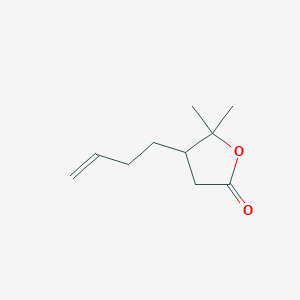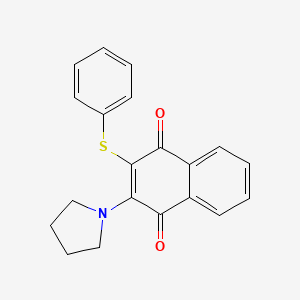![molecular formula C17H11NOS B14231045 S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate CAS No. 825615-30-3](/img/structure/B14231045.png)
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate: is a chemical compound with the molecular formula C17H11NOS and a molecular weight of 277.34 g/mol This compound is known for its unique structural features, which include an isocyanophenyl group and an ethanethioate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-isocyanophenylacetylene and 4-bromophenyl ethanethioate.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction between 4-isocyanophenylacetylene and 4-bromophenyl ethanethioate in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran (THF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate has a wide range of applications in scientific research :
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Sensors: It is employed in the fabrication of chemical sensors, particularly in surface-enhanced Raman scattering (SERS) applications, where it serves as an orthogonal reporter.
Biological Research: The compound is investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mecanismo De Acción
The mechanism by which S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate exerts its effects is primarily related to its ability to interact with specific molecular targets . The isocyanophenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. Additionally, the compound’s unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate can be compared with other similar compounds, such as :
S-{4-[(4-Cyanophenyl)ethynyl]phenyl} ethanethioate: This compound has a cyano group instead of an isocyanophenyl group, which can lead to different reactivity and applications.
S-{4-[(4-Methoxyphenyl)ethynyl]phenyl} ethanethioate: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
S-{4-[(4-Nitrophenyl)ethynyl]phenyl} ethanethioate: The nitro group can introduce additional reactivity, making this compound useful in different chemical transformations.
Propiedades
Número CAS |
825615-30-3 |
|---|---|
Fórmula molecular |
C17H11NOS |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
S-[4-[2-(4-isocyanophenyl)ethynyl]phenyl] ethanethioate |
InChI |
InChI=1S/C17H11NOS/c1-13(19)20-17-11-7-15(8-12-17)4-3-14-5-9-16(18-2)10-6-14/h5-12H,1H3 |
Clave InChI |
AQYUDTGHMLZFMF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


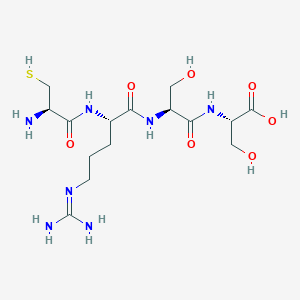
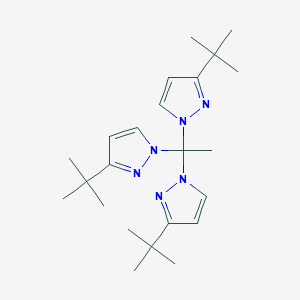

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

